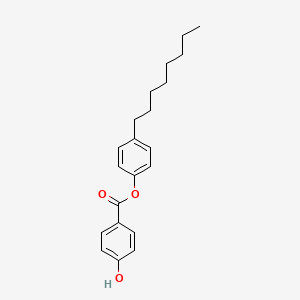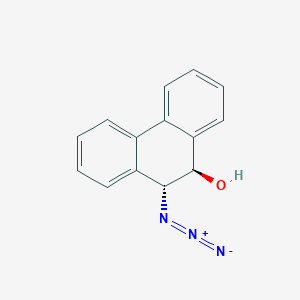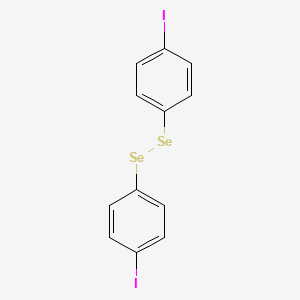
Diselenide, bis(4-iodophenyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diselenide, bis(4-iodophenyl), is an organoselenium compound characterized by the presence of two selenium atoms bonded to two 4-iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis(4-iodophenyl), typically involves the reaction of 4-iodophenyl halides with potassium selenocyanate, followed by alkaline hydrolysis of the in situ generated 4-iodophenyl selenocyanate in water . This one-pot, two-step reaction is reasonably fast and yields good product quantities.
Industrial Production Methods
This method is efficient, mild, and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Diselenide, bis(4-iodophenyl), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: It can be reduced to form selenides.
Substitution: The iodine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include selenoxides, selenides, and substituted diselenides, depending on the reaction conditions and reagents used .
Scientific Research Applications
Diselenide, bis(4-iodophenyl), has several scientific research applications:
Mechanism of Action
The mechanism of action of diselenide, bis(4-iodophenyl), involves its redox-modulating properties. The compound can act as both an antioxidant and a prooxidant, depending on the cellular environment. It interacts with molecular targets such as enzymes and proteins, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl diselenide
- 2,2’-Dithienyl diselenide
- Bis(4-methoxyphenyl)diselenide
Uniqueness
Compared to other diselenides, it exhibits distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
53257-47-9 |
|---|---|
Molecular Formula |
C12H8I2Se2 |
Molecular Weight |
563.9 g/mol |
IUPAC Name |
1-iodo-4-[(4-iodophenyl)diselanyl]benzene |
InChI |
InChI=1S/C12H8I2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
MCSCQWURWKKQMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[Se][Se]C2=CC=C(C=C2)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14648591.png)


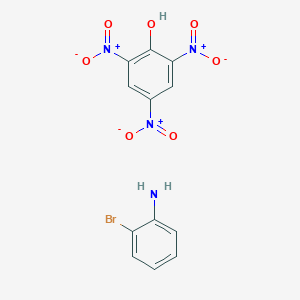
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole](/img/structure/B14648610.png)
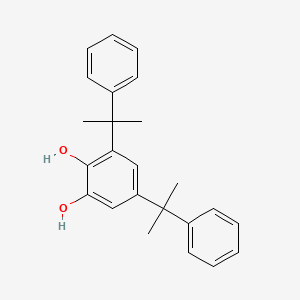
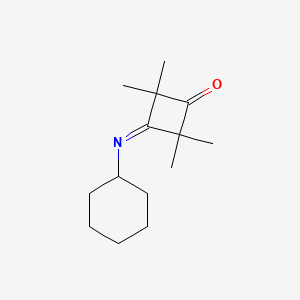
![Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-](/img/structure/B14648646.png)
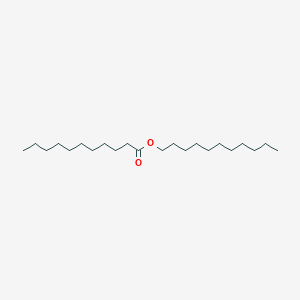
![{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14648660.png)
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)
